molecular formula C15H14BrNO2 B6383552 3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol CAS No. 1261947-96-9

3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol

Cat. No.: B6383552
CAS No.: 1261947-96-9
M. Wt: 320.18 g/mol
InChI Key: HPYBAVXJESJDCW-UHFFFAOYSA-N
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Description

3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol is a chemical compound with the molecular formula C15H14BrNO2 It is characterized by the presence of a bromine atom, a phenol group, and a dimethylaminocarbonyl group attached to a phenyl ring

Properties

IUPAC Name

3-(3-bromo-5-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-17(2)15(19)11-5-3-4-10(6-11)12-7-13(16)9-14(18)8-12/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYBAVXJESJDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686454
Record name 3'-Bromo-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-96-9
Record name 3'-Bromo-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenol derivatives.

    Reduction: Phenyl derivatives without the bromine atom.

    Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the bromine atom and dimethylaminocarbonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N,N-dimethylbenzamide: Similar in structure but lacks the phenol group.

    3-Bromo-5-iodobenzoic acid: Contains both bromine and iodine atoms but has a carboxylic acid group instead of a phenol group.

Uniqueness

3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol is unique due to the combination of its bromine atom, phenol group, and dimethylaminocarbonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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